1-Benzyloxy-2-iodoethane
Overview
Description
1-Benzyloxy-2-iodoethane, often referred to as BIE, is a haloalkane. It has the empirical formula C9H11IO and a molecular weight of 262.09 . It has gained significant attention in recent years due to its wide range of applications in scientific research and industry.
Synthesis Analysis
This compound can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The choice of solvents and ligands in the halogen exchange reaction can significantly impact the yield and purification process .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string ICCOCc1ccccc1
. The InChI key for this compound is NYACRWGQRUIHSO-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.578 . It has an assay of ≥95.0% (GC) .
Scientific Research Applications
Synthesis and Chemical Modification
1-Benzyloxy-2-iodoethane plays a significant role in synthetic chemistry, particularly in the difunctionalization of alkenes. A study by Wang et al. (2017) developed a method for the direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature. This process results in the production of 1-(tert-butylperoxy)-2-iodoethanes, which are inaccessible through conventional methods. The resulting iodine and peroxide groups in these compounds allow further chemical modifications, making them valuable in synthesizing other molecules.
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. Chafiq et al. (2020) investigated two compounds, 2-MPOD and 3-MPOD, derived from this compound, for their ability to inhibit mild steel corrosion in acidic environments. Their study Chafiq et al. (2020) found that these compounds effectively prevent corrosion, highlighting their potential as environmentally friendly corrosion inhibitors.
Benzylation of Alcohols
The compound 2-Benzyloxy-1-methylpyridinium triflate, closely related to this compound, is used for the benzylation of alcohols. Poon and Dudley (2006) demonstrated Poon & Dudley (2006) that this salt can convert alcohols into benzyl ethers upon warming, highlighting its utility in organic synthesis.
Formation of Radical Intermediates
Dolenc and Plesničar (1997) explored the formation of radical intermediates through the thermolysis of (tert-Butylperoxy)iodanes. Their research Dolenc & Plesničar (1997) showed that 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles undergo homolytic cleavage to form iodanyl radicals. This finding is crucial in understanding the role of iodine-centered radicals in chemical reactions.
Cross-Coupling Reactions
Ikeda, Oshima, and Matsubara (2005) investigated the use of 1-benzyloxy-3-silyl-2-propyne for cross-coupling reactions. Their study Ikeda et al. (2005) shows the preparation of 2-aryl-3-silyl-1,3-butadiene from this compound derivatives, demonstrating its applicability in organic synthesis.
Alkenyl C-H/Aromatic C-H Cross-Coupling
Hayashi et al. (2018) developed a method for alkenyl C-H/aromatic C-H cross-coupling using electrochemically generated iodosulfonium ions. This transformation Hayashi et al. (2018) demonstrates the potential of this compound derivatives in metal- and chemical-oxidant-free synthesis methods.
Safety and Hazards
Mechanism of Action
Target of Action
1-Benzyloxy-2-iodoethane is an organic compound that is commonly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . Therefore, the primary targets of this compound are these organic compounds that it helps synthesize.
Mode of Action
The mode of action of this compound involves its reaction with other compounds in organic synthesis. For instance, it is generally prepared by reacting iodine or cuprous iodide with 1-benzyloxy-2-chloroethane . The reaction takes place in an appropriate organic solvent and under suitable conditions to obtain the desired product .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical reactions that lead to the formation of different organic compounds .
Pharmacokinetics
It is known that it is a colorless to pale yellow liquid that can be dissolved in organic solvents such as ethanol, ether, and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . These compounds have wide applications in different fields, including the pharmaceutical industry, where they serve as intermediates for the synthesis of certain drugs .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction conditions, including the type of organic solvent used and the reaction temperature, can affect the efficiency of the synthesis process . Additionally, it is sensitive to light, and it should be stored properly, away from ignition and oxidizing agents, to avoid causing fire or explosion .
Biochemical Analysis
Biochemical Properties
1-Benzyloxy-2-iodoethane plays a significant role in biochemical reactions due to its reactivity and ability to form various derivatives. It interacts with enzymes and proteins involved in organic synthesis pathways. For instance, it can be used in halogen exchange reactions where it reacts with iodine or cuprous iodide to form desired products . The nature of these interactions often involves the formation of covalent bonds, leading to the synthesis of more complex molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in organic synthesis suggests that it may influence cell function by participating in the synthesis of bioactive compounds. These compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound may act as inhibitors or activators of specific enzymes, thereby modulating cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of covalent bonds with target molecules. This compound may also inhibit or activate enzymes by binding to their active sites, resulting in changes in gene expression and cellular function . The specific molecular mechanisms depend on the nature of the derivatives formed from this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to light and should be stored properly to prevent degradation . Long-term effects on cellular function have not been extensively studied, but it is important to consider the stability of the compound when conducting in vitro or in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that varying dosages can lead to different outcomes. Low doses may have minimal effects, while high doses could result in toxic or adverse effects . It is crucial to conduct thorough studies to determine the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include halogen exchange reactions and the synthesis of organic compounds. It interacts with enzymes such as iodine or cuprous iodide to form desired products . These interactions can affect metabolic flux and metabolite levels, leading to the formation of various bioactive compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported through cellular membranes and distributed to different cellular compartments. It may interact with transporters or binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its activity and function within the cell, affecting various biochemical processes.
Properties
IUPAC Name |
2-iodoethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYACRWGQRUIHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438638 | |
Record name | 1-BENZYLOXY-2-IODOETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54555-84-9 | |
Record name | 1-BENZYLOXY-2-IODOETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyloxy-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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